molecular formula C7H13ClO2 B3024608 2-Chloro-3,3-diethoxyprop-1-ene CAS No. 7575-33-9

2-Chloro-3,3-diethoxyprop-1-ene

Cat. No.: B3024608
CAS No.: 7575-33-9
M. Wt: 164.63 g/mol
InChI Key: DDHSHXNOKGEBMS-UHFFFAOYSA-N
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Description

2-Chloro-3,3-diethoxyprop-1-ene is an organic compound with the molecular formula C7H13ClO2. It is a colorless liquid that is primarily used in organic synthesis due to its unique chemical structure and reactivity. This compound is known for its potential biological activity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,3-diethoxyprop-1-ene typically involves the reaction of 1,1-dichloro-2-ethoxycyclopropane with ethanol and pyridine. The reaction is carried out under reflux conditions at 95°C for 48 hours. The product is then purified through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,3-diethoxyprop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while elimination reactions can produce alkenes .

Scientific Research Applications

2-Chloro-3,3-diethoxyprop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-diethoxyprop-1-ene involves its interaction with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Chloro-3,3-dimethoxyprop-1-ene
  • 3,3-Diethoxyprop-1-ene
  • 2-Chloro-3,3-diethoxybut-1-ene

Comparison: 2-Chloro-3,3-diethoxyprop-1-ene is unique due to its specific chemical structure, which includes both a chlorine atom and two ethoxy groups. This combination provides it with distinct reactivity and versatility in chemical reactions compared to similar compounds .

Properties

IUPAC Name

2-chloro-3,3-diethoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHSHXNOKGEBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=C)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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